

MM3122: A Comparative Analysis of Cross-Reactivity with Host Proteases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MM3122

Cat. No.: B15567103

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MM3122 is a novel, potent peptidomimetic inhibitor primarily targeting host cell serine proteases crucial for viral entry, such as Transmembrane Protease Serine 2 (TMPRSS2), matriptase, and hepsin.^{[1][2][3]} Its efficacy against SARS-CoV-2 has been demonstrated, positioning it as a promising candidate for antiviral therapy.^{[1][4]} This guide provides a detailed comparison of **MM3122**'s cross-reactivity with other host proteases, supported by experimental data, to aid researchers in evaluating its specificity and potential off-target effects.

Potency and Selectivity Profile

MM3122 exhibits subnanomolar potency against its primary targets, TMPRSS2, matriptase, and hepsin.^{[1][2][3][5]} A comprehensive analysis of its interaction with a broad panel of 53 human serine and cysteine proteases reveals a distinct selectivity profile. The inhibitory activity of **MM3122** is categorized into high, moderate, and low potency, providing a clear overview of its specificity.

High-Potency Interactions (IC₅₀: 0.01 - 10 nM)

Beyond its intended targets, **MM3122** demonstrates potent inhibition against a limited number of other proteases. This high-potency off-target activity is a critical consideration for further development and therapeutic application.

Target Protease	IC50 (nM)	Protease Class
TMPRSS2	0.34	Serine Protease
Matriptase	Potent (Specific value not cited)	Serine Protease
Hepsin	Potent (Specific value not cited)	Serine Protease
Matriptase-2	0.01 - 10	Serine Protease
Plasma Kallikrein	0.01 - 10	Serine Protease
Seven other proteases	0.01 - 10	Serine Protease

Moderate-Potency Interactions (IC50: 10 nM - 1 µM)

MM3122 shows moderate inhibitory activity against several proteases involved in various physiological processes. These interactions are noteworthy and may contribute to the overall pharmacological profile of the compound.

Target Protease	IC50 (nM)	Protease Class
HGFA	10 - 1000	Serine Protease
Factor Xa	10 - 1000	Serine Protease
Kallikrein 1 (KLK1)	10 - 1000	Serine Protease
Kallikrein 5 (KLK5)	10 - 1000	Serine Protease
Kallikrein 14 (KLK14)	10 - 1000	Serine Protease
Plasmin	10 - 1000	Serine Protease
Proteinase K	10 - 1000	Serine Protease
Cathepsin S	590	Cysteine Protease

Low-Potency and Cysteine Protease Interactions (IC₅₀ > 1 μ M)

A distinguishing feature of **MM3122** is its inhibitory activity against certain cysteine proteases, a characteristic not observed in other TMPRSS2 inhibitors like Camostat and Nafamostat.^{[1][6]}

While at a lower potency, this cross-reactivity warrants consideration.

Target Protease	IC ₅₀ (μ M)	Protease Class
Cathepsin C	1.4	Cysteine Protease
Papain	1.1	Cysteine Protease
Cathepsin L	12.8	Cysteine Protease

Notably, **MM3122** displays desirable selectivity against key coagulation serine proteases like thrombin, with decreased activity observed compared to its primary targets.^[1] This selectivity profile is an improvement over other similar compounds, such as MM3144.^[1]

Experimental Protocols

The cross-reactivity data for **MM3122** was generated through standardized in vitro enzyme inhibition assays.

Enzyme Inhibition Assay:

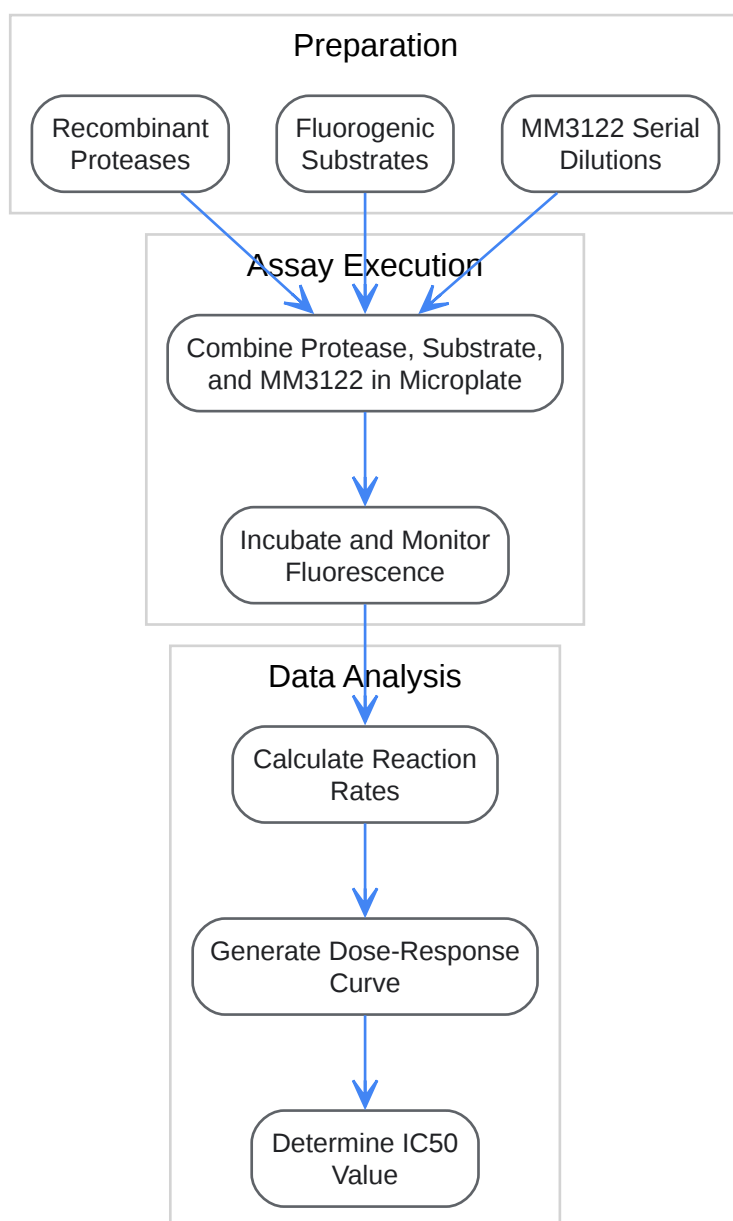
The half-maximal inhibitory concentration (IC₅₀) values of **MM3122** against a panel of 47 serine and cysteine proteases were determined by Reaction Biology Corp. (Malvern, PA).^{[1][3][6]} The general workflow for such an assay is as follows:

- **Enzyme and Substrate Preparation:** Recombinant human proteases and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.
- **Compound Dilution:** **MM3122** is serially diluted to a range of concentrations.
- **Assay Reaction:** The protease, substrate, and **MM3122** are combined in microplates. The enzymatic reaction is initiated, and the fluorescence signal, indicating substrate cleavage, is monitored over time using a plate reader.

- **Data Analysis:** The rate of reaction is calculated for each concentration of **MM3122**. The IC₅₀ value is then determined by fitting the dose-response curve to a suitable pharmacological model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the IC₅₀ of **MM3122** against a panel of proteases.

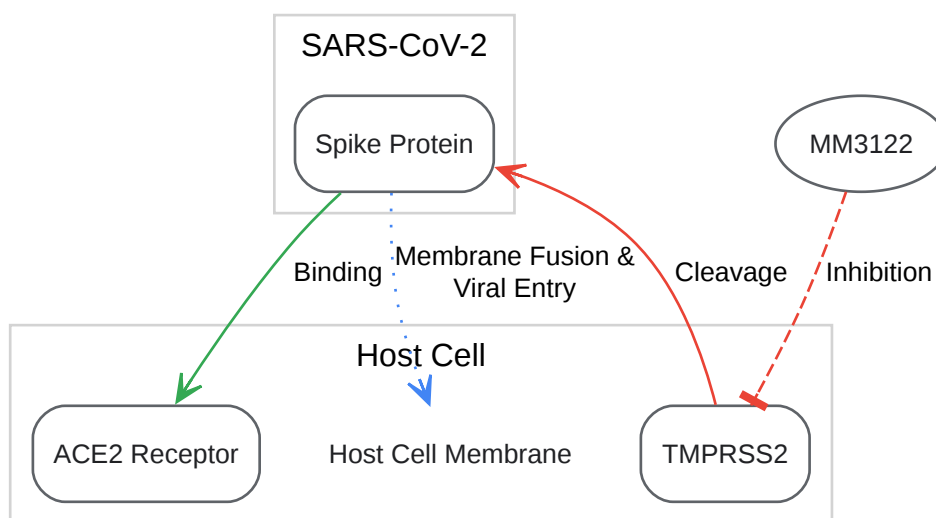


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Caption: Workflow for IC50 Determination of **MM3122**.

MM3122 Signaling and Viral Entry Inhibition

MM3122's primary mechanism of antiviral activity is the inhibition of host proteases that are essential for the proteolytic processing of viral surface glycoproteins, a critical step for viral entry into host cells. The diagram below outlines this inhibitory action in the context of SARS-CoV-2.



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Caption: **MM3122** Inhibition of SARS-CoV-2 Entry Pathway.

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